propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
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Overview
Description
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrano[3,2-c]pyran ring system, and an ester functional group
Preparation Methods
The synthesis of propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrano[3,2-c]pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrano[3,2-c]pyran ring system may facilitate specific interactions with the active site. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate include other pyrano[3,2-c]pyran derivatives and trifluoromethyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds include:
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate .
- (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.
Biological Activity
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]pyran framework with several functional groups that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of drugs, which can lead to improved pharmacokinetic properties .
Anticancer Activity
Research has demonstrated that derivatives of pyrano compounds exhibit significant anticancer properties. For instance, studies have shown that 4H-pyran derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
Table 1: Summary of Anticancer Studies on Pyrano Compounds
Study Reference | Cell Line Tested | Mechanism of Action | Result |
---|---|---|---|
Afifi et al., 2017 | MCF-7 (breast cancer) | Caspase-dependent apoptosis | Significant reduction in cell viability |
Elshaflu et al., 2018 | A549 (lung cancer) | G2/M cell cycle arrest | Induction of apoptosis |
Luque-Agudo et al., 2019 | HeLa (cervical cancer) | Inhibition of tubulin polymerization | Decreased migration and invasion |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have reported that 4H-pyran derivatives possess activity against a range of bacterial and fungal strains. The presence of the amino group enhances the interaction with microbial targets .
Table 2: Antimicrobial Efficacy of Pyrano Compounds
Microorganism Tested | Compound Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 100 | 15 |
Escherichia coli | 100 | 18 |
Candida albicans | 50 | 20 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has been investigated for other therapeutic potentials:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure frequency in animal models .
- Antidiabetic Activity : Certain analogs have demonstrated the ability to lower blood glucose levels in diabetic rats .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of propan-2-yl 2-amino derivatives. Modifications at specific positions on the pyrano ring can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against certain targets .
Case Studies
- Case Study on Anticancer Activity : A study conducted by Halawa et al. (2017) evaluated a series of pyrano derivatives for their cytotoxic effects on various cancer cell lines. The study found that modifications at the C4 position significantly improved anticancer activity compared to unmodified compounds.
- Case Study on Antimicrobial Properties : Research by Suvarna et al. (2017) assessed the antimicrobial efficacy of substituted pyrano compounds against clinical isolates. The findings indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity.
Properties
IUPAC Name |
propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-5-4-6-12(8-11)20(21,22)23)15-13(29-17(16)24)7-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBKDDBKMIIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC(=CC=C3)C(F)(F)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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